4-Methoxythieno[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14080-52-5 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4-methoxythieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3 |
InChI Key |
MLVDSDPLMDXUJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CSC2=NC=N1 |
Origin of Product |
United States |
Synthesis and Chemical Properties of 4 Methoxythieno 2,3 D Pyrimidine
Synthetic Routes
The synthesis of 4-Methoxythieno[2,3-d]pyrimidine typically starts from a suitable precursor, such as 4-chlorothieno[2,3-d]pyrimidine (B15048) or thieno[2,3-d]pyrimidin-4(3H)-one. A common method involves the nucleophilic substitution of the chloro group in 4-chlorothieno[2,3-d]pyrimidine with a methoxy (B1213986) group using sodium methoxide (B1231860) in methanol. guidechem.com
Alternatively, synthesis can be achieved from thieno[2,3-d]pyrimidin-4(3H)-one (also known as 4-hydroxythieno[2,3-d]pyrimidine) by reaction with a methylating agent. chemicalbook.com The choice of synthetic route can depend on the availability of starting materials and the desired scale of the reaction.
Physicochemical Characteristics
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| CAS Number | 14080-52-5 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
| Vapour Pressure | 0.004 mmHg at 25°C guidechem.com |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the thiophene (B33073) and pyrimidine (B1678525) rings, as well as a singlet for the methoxy group protons.
¹³C NMR: The carbon NMR spectrum would display distinct peaks for each carbon atom in the heterocyclic rings and the methoxy group.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. For instance, a derivative, N-(4-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine, shows a calculated mass of 314 for [M+H]⁺, with the found value matching. scielo.br
Infrared (IR) Spectroscopy: The IR spectrum would reveal characteristic absorption bands for the C-O stretching of the methoxy group and the various C-C and C-N bonds within the fused ring system.
Reactivity and Further Functionalization
The 4-methoxy group in 4-Methoxythieno[2,3-d]pyrimidine can be a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups at the 4-position. This reactivity is crucial for the synthesis of a diverse library of thieno[2,3-d]pyrimidine (B153573) derivatives. For example, reaction with various amines can lead to the formation of 4-amino-substituted thieno[2,3-d]pyrimidines, which have shown significant biological activities. scielo.br
An in-depth exploration of the synthetic routes toward this compound, a heterocyclic compound of significant interest in medicinal chemistry, reveals a variety of strategic approaches. The construction of this molecule and its derivatives hinges on the assembly of the core thieno[2,3-d]pyrimidine scaffold, followed by the specific introduction of the 4-methoxy group and any further derivatization. This article focuses exclusively on the chemical methodologies employed for its synthesis and modification.
Biological Activity Profiles of 4 Methoxythieno 2,3 D Pyrimidine Derivatives
Investigation of Receptor Tyrosine Kinase (RTK) Inhibition
Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, and their aberrant activation is a hallmark of many cancers. Consequently, the development of small molecule inhibitors targeting RTKs is a major focus of anticancer drug discovery. Derivatives of the 4-methoxythieno[2,3-d]pyrimidine scaffold have been investigated for their potential to inhibit several important RTKs.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition
Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a vital role in normal physiological processes such as tissue repair and embryonic development. biopolymers.org.uasemanticscholar.org However, its dysregulation through amplification or mutation can drive the growth and survival of various cancer cells. biopolymers.org.uasemanticscholar.org This makes FGFR1 an attractive target for the development of novel anticancer therapies. biopolymers.org.ua
In the search for new FGFR1 inhibitors, a series of this compound derivatives were synthesized and evaluated. biopolymers.org.uasemanticscholar.org Through in vitro biochemical assays, several of these compounds demonstrated inhibitory activity against FGFR1. biopolymers.org.uasemanticscholar.org Out of 23 tested compounds, nine showed inhibitory activity with IC50 values ranging from 0.9 to 5.6 μM. biopolymers.org.uasemanticscholar.orgbiopolymers.org.ua The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: FGFR1 Inhibitory Activity of Selected this compound Derivatives
| Compound | R1 | R2 | R3 | R4 | R5 | R6 | IC50 (μM) |
|---|---|---|---|---|---|---|---|
| 5 | H | H | H | H | H | H | 1.1 |
| 6 | H | H | H | OCH3 | H | H | 1.4 |
| 7 | H | H | H | H | OCH3 | H | 1.9 |
| 8 | H | H | H | Cl | H | H | 0.9 |
| 9 | H | H | H | H | Cl | H | 2.1 |
| 10 | H | H | H | F | H | H | 1.2 |
| 11 | H | H | H | H | F | H | 3.5 |
| 12 | H | H | H | Br | H | H | 1.5 |
| 13 | H | H | H | H | Br | H | 5.6 |
Data sourced from in vitro biochemical tests. biopolymers.org.uasemanticscholar.orgbiopolymers.org.ua
The inhibitory activity of the this compound derivatives against FGFR1 was found to be dependent on the nature and position of substituents on the core structure. biopolymers.org.uasemanticscholar.org Molecular docking studies were employed to understand the binding modes of these compounds within the ATP-binding site of FGFR1. biopolymers.org.uasemanticscholar.org
The analysis of the structure-activity relationship (SAR) revealed that the presence of certain substituents at specific positions (R1, R4, and R5) influenced the inhibitory potency. biopolymers.org.uasemanticscholar.org For instance, compounds with a chlorine, fluorine, or bromine atom at the R4 position (compounds 8, 10, and 12) exhibited potent inhibitory activity. biopolymers.org.uasemanticscholar.orgbiopolymers.org.ua The most active compounds identified in this series were further investigated for their selectivity and potential as anticancer agents. nih.gov
Phosphatidylinositol-3 Kinase (PI3K) Inhibition
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is frequently observed in various human cancers, making PI3K a key target for cancer therapy. nih.gov
A series of novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed and synthesized to evaluate their potential as PI3K inhibitors. nih.gov These compounds were tested for their enzymatic activity against different PI3K isoforms (α, β, and γ) and for their ability to inhibit the proliferation of a panel of 60 human cancer cell lines (NCI-60). nih.gov
Several compounds demonstrated significant inhibitory activity against PI3K isoforms. nih.gov For example, a compound bearing a 3-hydroxyphenyl group at the 2-position of the thienopyrimidine scaffold showed good enzymatic activity against both PI3Kβ and PI3Kγ isoforms. nih.gov While some compounds showed potent enzymatic inhibition, their antiproliferative activity varied across different cancer cell lines. nih.gov One derivative with 3,4,5-trimethoxy substitutions displayed notable antiproliferative effects against specific melanoma and breast cancer cell lines, despite having weaker enzymatic activity. nih.gov
Table 2: PI3K Inhibitory and Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine (B153573) Derivatives
| Compound | Substitution | PI3Kβ Inhibition (%) | PI3Kγ Inhibition (%) | Mean Growth Inhibition (%) |
|---|---|---|---|---|
| IIIa | 3-OH on phenyl | 62 | 70 | 41.8 |
| VIb | 3-OH on phenyl | 72 | 84 | 47.3 |
| IIIj | 3,4,5-trimethoxy | - | - | 66.9 |
Data represents percentage of inhibition at a 10 μM concentration. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Targeting
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov
Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govnih.gov In one study, a series of these derivatives were evaluated for their anticancer activities against human colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cell lines. nih.gov Several compounds exhibited excellent anticancer activities against the HCT-116 and HepG2 cell lines. nih.gov The most potent compound demonstrated significant cytotoxic activities with low micromolar IC50 values against these two cell lines. nih.gov Further investigation into the mechanism of action confirmed that the most active derivatives were effective inhibitors of VEGFR-2 kinase activity. nih.gov Another study identified a specific thieno[2,3-d]pyrimidine derivative, compound 10d, which demonstrated strong anticancer potential by inducing apoptosis through VEGFR-2 inhibition. nih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibition can halt tumor growth and progression. nih.gov Several studies have explored thieno[2,3-d]pyrimidine derivatives as EGFR tyrosine kinase inhibitors (TKIs). nih.govsemanticscholar.org
One study focused on the development of 6-phenylthieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors. africaresearchconnects.com Inspired by the binding mode of lapatinib, a known dual inhibitor, a compound designated as 27b emerged as a promising candidate. africaresearchconnects.com This compound demonstrated significant enzymatic affinities with IC50 values of 91.7 nM for EGFR and 1.2 µM for HER2. africaresearchconnects.com Furthermore, 27b exhibited potent anti-cancer activity against various cancer cell lines that overexpress EGFR and HER2, including A431, MDA-MBA-361, and SKBr3, with IC50 values of 1.45, 3.5, and 4.83 µM, respectively. africaresearchconnects.com Notably, it also showed efficacy against lapatinib-resistant non-small cell lung carcinoma cells harboring the T790M mutation, with an IC50 of 4.2 µM. africaresearchconnects.com The mechanism of action involves blocking EGF-induced EGFR activation and inhibiting the downstream AKT/mTOR/S6 signaling pathway, leading to apoptosis in resistant cancer cells. africaresearchconnects.com
Another research effort led to the discovery of new thieno[2,3-d]pyrimidine derivatives as EGFR TKIs. nih.gov Among the synthesized compounds, compound 7a was found to significantly inhibit the growth of HepG2 and PC3 cells for both wild-type EGFR and the resistant EGFRT790M mutant. nih.gov
A separate study designed and synthesized two series of novel pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine (B1254671) structures as EGFR kinase inhibitors. nih.gov One of the thieno[3,2-d]pyrimidine derivatives, compound B1 , displayed an IC50 value of 13 nM against EGFRL858R/T790M kinase and demonstrated over 76-fold selectivity for the mutant over wild-type EGFR. nih.gov
| Compound | Target(s) | IC50 (EGFR) | IC50 (HER2) | Cell Line Activity (IC50) | Reference |
| 27b | EGFR, HER2 | 91.7 nM | 1.2 µM | A431 (1.45 µM), MDA-MBA-361 (3.5 µM), SKBr3 (4.83 µM), Lapatinib-resistant NSCLC (4.2 µM) | africaresearchconnects.com |
| 7a | EGFR (wild-type and T790M) | Not specified | Not specified | HepG2, PC3 | nih.gov |
| B1 | EGFRL858R/T790M | 13 nM | Not specified | H1975 (0.087 µM) | nih.gov |
B-Raf Kinase Inhibition
The B-Raf kinase is a component of the MAPK signaling pathway, and its mutation is a driver in many cancers, particularly melanoma. nih.govresearchgate.net Thieno[2,3-d]pyrimidines have been identified as a core scaffold for the development of B-Raf inhibitors. nih.govresearchgate.net
Research has shown that the thieno[2,3-d]pyrimidine scaffold, specifically referred to as scaffold B, is more active than the isomeric thieno[3,2-d]pyrimidine (scaffold A). A scaffold hopping strategy, starting from a pyrazolopyrimidine hit, led to the identification of the thieno[2,3-d]pyrimidine scaffold as a promising lead for B-Raf inhibitors, demonstrating good cellular potency and selectivity. The structure-activity relationship (SAR) of this series has been explored, highlighting the potential of these compounds in targeting the Raf-MEK-ERK signaling pathway. researchgate.net
Other Kinase Inhibition Profiles
Beyond EGFR and B-Raf, thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against other kinases.
Fibroblast Growth Factor Receptor 1 (FGFR1): A study identified nine this compound derivatives as FGFR1 inhibitors, with IC50 values ranging from 0.9 to 5.6 μM. biopolymers.org.ua
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Eighteen thieno[2,3-d]pyrimidine derivatives were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov Several of these compounds exhibited excellent anticancer activities against HCT-116 and HepG2 cell lines. nih.gov
Phosphoinositide 3-kinase (PI3K)/mTOR: A series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives were identified as potent dual inhibitors of PI3K and mTOR. nih.gov
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate pathway, essential for the synthesis of nucleotides and, consequently, for DNA replication and cell proliferation. nih.gov Inhibition of these enzymes is a well-established strategy in cancer chemotherapy and for treating infectious diseases. nih.govnih.gov
Evaluation of DHFR and TS Inhibitory Activity in Opportunistic Microorganisms
The folate pathway is a validated target in various infectious organisms. nih.gov Bifunctional DHFR-TS is essential for the survival of parasites like African trypanosomes. nih.gov While specific studies on this compound derivatives against opportunistic microorganisms were not found in the provided search results, the general class of thieno[2,3-d]pyrimidines has been investigated as dual inhibitors of human TS and DHFR. A study on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines identified potent dual inhibitors of both human enzymes. ebi.ac.uk For instance, the 4-nitrophenyl analogue 7 was the most potent nonclassical compound, demonstrating significant dual inhibitory activities. ebi.ac.uk The classical analogue 4 , N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was found to be a highly potent dual inhibitor of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM). ebi.ac.uk This suggests the potential for this scaffold to be adapted for activity against microbial DHFR and TS.
| Compound | Target(s) | IC50 (human TS) | IC50 (human DHFR) | Reference |
| 4 | TS, DHFR | 40 nM | 20 nM | ebi.ac.uk |
| 7 | TS, DHFR | Potent dual inhibitor | Potent dual inhibitor | ebi.ac.uk |
Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines
The inhibitory effects of this compound derivatives on various kinases and enzymes translate into potent anti-proliferative and cytotoxic activity against a range of cancer cell lines.
Studies have demonstrated the efficacy of thieno[2,3-d]pyrimidine derivatives against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). nih.govnih.govekb.egnih.govresearchgate.net For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested for their anti-proliferative activity. nih.govnih.gov Compound 2 from this series showed the best anti-proliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov Another study on thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors found that compound 17f exhibited the highest cytotoxic activities against HCT-116 and HepG2 cell lines, with IC50 values of 2.80 ± 0.16 and 4.10 ± 0.45 µM, respectively. nih.gov
| Compound | Cell Line | IC50 | Reference |
| Compound 2 | MCF-7 | 4.3 ± 0.11 µg/mL (0.013 µM) | nih.gov |
| Compound 17f | HCT-116 | 2.80 ± 0.16 µM | nih.gov |
| Compound 17f | HepG2 | 4.10 ± 0.45 µM | nih.gov |
Cell Cycle Arrest Induction
A common mechanism by which anti-proliferative agents exert their effects is by inducing cell cycle arrest, preventing cancer cells from dividing. Thieno[2,3-d]pyrimidine derivatives have been shown to induce cell cycle arrest at different phases.
For instance, compound 7a , a thieno[2,3-d]pyrimidine derivative and EGFR inhibitor, was found to cause a significant apoptotic effect by arresting the growth of HepG2 cells in the S and G2/M phases. nih.gov Other studies on related heterocyclic compounds have also highlighted the induction of cell cycle arrest. For example, daidzein, an isoflavone, causes cell cycle arrest at the G1 and G2/M phases in MCF-7 and MDA-MB-453 breast cancer cells. nih.gov Similarly, genistein, another isoflavone, induces G2/M phase arrest in human bladder cancer T24 cells. mdpi.com While not a direct derivative of this compound, a thieno[2,3-b]pyridine (B153569) derivative was shown to induce G2/M cell cycle arrest in MDA-MB-231 breast cancer cells. researchgate.net These findings suggest that the induction of cell cycle arrest is a plausible mechanism of action for the anti-proliferative effects of thieno[2,3-d]pyrimidine derivatives.
Apoptosis Induction Mechanisms (e.g., Caspase Activation, Bcl-2/BAX Modulation)
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been shown to elicit anticancer effects by triggering programmed cell death, or apoptosis, through various molecular pathways. The induction of apoptosis is a key mechanism, and studies have highlighted the role of these compounds in activating caspases and modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
One area of investigation has focused on the influence of methoxylation on the apoptotic activity of related compounds. For instance, the 4-methoxylation of Justicidin B, a compound structurally related to some thieno[2,3-d]pyrimidines, has been observed to alter the dynamics of apoptosis in human melanoma A375 cells. nih.gov This modification triggers the activation of caspase-3/7 within 24 hours and leads to a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This, in turn, enhances the ratio of the pro-apoptotic protein Bax to Bcl-2, signaling the involvement of the intrinsic mitochondrial pathway in the apoptotic process. nih.govresearchgate.net
Furthermore, a novel thieno[2,3-d]pyrimidine derivative has been found to induce both early and late apoptosis in HepG2 human liver cancer cells. figshare.com This was confirmed by observing significant changes in the levels of key apoptotic regulators, including caspase-3, caspase-9, the Bcl-2 associated X-protein (Bax), and B-cell lymphoma 2 (Bcl-2). figshare.com The activation of caspase-9 was also identified as the mechanism of cytotoxicity for a 2,4-diaminothieno[2,3-d]pyrimidine derivative in HEp-2 cells, indicating a death receptor-independent apoptotic pathway. nih.gov
In another study, a series of thieno[2,3-d]pyrimidine derivatives were synthesized, with the most potent compound, 6j, inducing apoptosis in HCT116 and OV2008 cancer cell lines. nih.gov Interestingly, the cytotoxic effect of this compound was maintained in HCT116 cells that lacked the apoptotic genes for Bax, Bak, or both, suggesting that it can induce an alternative cell death mechanism known as mitotic catastrophe when key apoptotic proteins are absent. nih.gov
The table below summarizes the apoptotic mechanisms of representative thieno[2,3-d]pyrimidine derivatives and related compounds.
| Compound/Derivative | Cell Line | Apoptotic Mechanism | Reference |
| 4-methoxylated Justicidin B | A375 (human melanoma) | Caspase-3/7 activation, decreased Bcl-2 expression, increased Bax/Bcl-2 ratio. nih.govnih.gov | nih.govnih.gov |
| Novel thieno[2,3-d]pyrimidine derivative | HepG2 (human liver cancer) | Increased levels of caspase-3, caspase-9, and Bax; decreased Bcl-2. figshare.com | figshare.com |
| Thieno[2,3-d]pyrimidine derivative 6j | HCT116, OV2008 | Induction of apoptosis; mitotic catastrophe in apoptosis-deficient cells. nih.gov | nih.gov |
| 2,4-diaminothieno[2,3-d]pyrimidine derivative 5j | HEp-2 | Activation of caspase-9-involved apoptotic pathway. nih.gov | nih.gov |
Other Biological Activities (e.g., Anti-inflammatory, Antimicrobial, Antiviral, Antiparasitic, Antioxidant)
Beyond their anticancer properties, thieno[2,3-d]pyrimidine derivatives have been explored for a range of other biological activities. These include anti-inflammatory, antimicrobial, and antioxidant effects.
For instance, certain tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com Some derivatives also showed significant inhibition of nitric oxide (NO) release in a dose-dependent manner. mdpi.com In addition to anti-inflammatory effects, pyrimidine (B1678525) and pyrimidopyrimidine derivatives have been assessed for their antioxidant activities by measuring their ability to scavenge free radicals. nih.gov
In the realm of antimicrobial research, thieno[2,3-d]pyrimidinedione derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov These compounds have shown potent activity against a variety of multi-drug resistant Gram-positive bacteria. nih.gov
The diverse biological activities of thieno[2,3-d]pyrimidine derivatives are summarized in the table below.
| Biological Activity | Derivative Type | Key Findings | Reference |
| Anti-inflammatory | Tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines | Inhibition of TNF-α, IL-6, and NO release. mdpi.com | mdpi.com |
| Antibacterial | Thieno[2,3-d]pyrimidinediones | Potent activity against multi-drug resistant Gram-positive bacteria. nih.gov | nih.gov |
| Antioxidant | Pyrimidine and pyrimidopyrimidine derivatives | Assessed for free radical scavenging activity. nih.gov | nih.gov |
The broad-spectrum activity of thieno[2,3-d]pyrimidine derivatives has been demonstrated through in vitro studies. A notable example is the evaluation of thieno[2,3-d]pyrimidinedione derivatives for their antibacterial efficacy against a panel of both Gram-positive and Gram-negative bacteria. nih.gov
In these assessments, two compounds, in particular, displayed significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/L against multi-drug resistant Gram-positive organisms. nih.gov This included challenging strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov One of these compounds also showed moderate activity against Gram-negative strains. nih.gov Importantly, these active compounds exhibited low cytotoxicity against mammalian cells and minimal hemolytic activity, suggesting a favorable preliminary safety profile. nih.gov
The table below presents the in vitro antibacterial activity of a representative thieno[2,3-d]pyrimidinedione.
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| Thieno[2,3-d]pyrimidinedione derivative 2 | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2-16 | nih.gov |
A significant and more recently explored biological activity of thieno[2,3-d]pyrimidine derivatives is their role as positive allosteric modulators (PAMs) of the human Mas-related G protein-coupled receptor X1 (MRGPRX1). nih.govnih.govjohnshopkins.edu This receptor is specifically expressed in sensory neurons and is a potential target for the management of pain. nih.gov PAMs of MRGPRX1 are of particular interest as they can enhance the effects of endogenous agonists at the central terminals of sensory neurons, potentially offering pain relief while minimizing side effects like itch that can be caused by peripheral activation. nih.govresearchgate.net
Through high-throughput screening, a thieno[2,3-d]pyrimidine-based molecule was identified as a potent MRGPRX1 PAM. nih.gov This discovery led to the synthesis of a series of related derivatives to improve potency and metabolic stability. nih.gov This iterative process resulted in the development of an orally available compound, 6-(tert-butyl)-5-(3,4-dichlorophenyl)-4-(2-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidine (1t), which demonstrated efficacy in a neuropathic pain model in humanized MRGPRX1 mice. nih.govjohnshopkins.edu
The evaluation of thieno[2,3-d]pyrimidine derivatives as MRGPRX1 PAMs has been conducted using in vitro assays, most notably the Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay. nih.gov This assay is performed in Human Embryonic Kidney 293 (HEK293) cells that have been stably transfected with the human MrgprX1 gene. nih.govfigshare.com
The FLIPR assay measures intracellular calcium responses, which are indicative of receptor activation. nih.gov In this system, the thieno[2,3-d]pyrimidine derivatives are tested for their ability to potentiate the calcium signal induced by an agonist of MRGPRX1. A high-throughput screening of a compound library using this method identified 5,6-dimethyl-4-(o-tolyloxy)thieno[2,3-d]pyrimidine as a potent MRGPRX1 PAM with an EC50 value of 0.5 μM. nih.gov This initial hit served as a template for the development of more potent and metabolically stable analogues. nih.gov
Structure Activity Relationship Sar and Pharmacophore Modeling
Impact of Substituents on Thiophene (B33073) Ring on Biological Activity (e.g., at C-5, C-6)
The substitution pattern on the thiophene ring of the thieno[2,3-d]pyrimidine (B153573) core plays a crucial role in modulating biological activity. Modifications at the C-5 and C-6 positions have been shown to significantly influence the potency and selectivity of these compounds for various biological targets.
In another study focusing on anti-inflammatory and analgesic activities, derivatives with a methyl group at C-5 and a phenyl group at C-6 of the thieno[2,3-d]pyrimidine scaffold were synthesized and evaluated. nih.gov These substitutions were part of the core structure that yielded compounds with notable biological effects, highlighting the importance of these positions in defining the pharmacological profile.
Furthermore, research on negative allosteric modulators of the dopamine (B1211576) D2 receptor identified a thieno[2,3-d]pyrimidine scaffold as a novel chemotype. researchgate.net Functionalization at the C-5 and C-6 positions of the thiophene ring resulted in analogs with varied cooperativity profiles, indicating that these positions are key for fine-tuning the allosteric effects of the ligands. researchgate.net
The following table summarizes the impact of substituents at the C-5 and C-6 positions on the biological activity of thieno[2,3-d]pyrimidine derivatives based on various studies.
| Position | Substituent | Biological Activity | Reference |
| C-5 | Methyl | Anti-inflammatory, Analgesic | nih.gov |
| C-6 | Phenyl | Anti-inflammatory, Analgesic | nih.gov |
| C-5 & C-6 | Fused Cyclohexane (B81311) Ring | Potential PDE4 Inhibition | rsc.org |
| C-5 & C-6 | Varied Substitutions | Allosteric Modulation of D2 Receptor | researchgate.net |
Influence of Substituents on Pyrimidine (B1678525) Ring on Biological Activity (e.g., at C-2, C-4)
Substitutions on the pyrimidine ring, particularly at the C-2 and C-4 positions, are pivotal in determining the biological activity of thieno[2,3-d]pyrimidine derivatives. These positions are often involved in key interactions with biological targets, and modifications can lead to significant changes in potency and selectivity. nih.govresearchgate.net
In the context of anticancer activity, the C-4 position has been a major focus. The introduction of a morpholine (B109124) moiety at C-4, for example, is a common strategy in the design of PI3K inhibitors. nih.gov This substitution is believed to mimic the orientation of lead compounds and contribute to favorable pharmacokinetic properties. nih.gov Similarly, the introduction of various amino groups at the C-4 position has been explored to enhance anti-proliferative effects against breast cancer cell lines. nih.gov
The C-2 position also offers a site for modification to modulate activity. Studies have shown that introducing aryl groups at C-2 can influence the PI3K inhibitory activity of 4-morpholinothieno[2,3-d]pyrimidines. nih.gov For instance, a 3-hydroxy substitution on a phenyl ring at C-2 resulted in good enzymatic activity against PI3Kβ and PI3Kγ. nih.gov The presence of a 2-thioxo group has also been utilized in the synthesis of derivatives with potential anti-inflammatory and analgesic properties. nih.gov Furthermore, the synthesis of thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogs has been investigated for potential antiviral and antibacterial activities. nih.gov
The table below illustrates the influence of various substituents at the C-2 and C-4 positions on the biological activity of thieno[2,3-d]pyrimidines.
| Position | Substituent | Biological Activity | Reference |
| C-4 | Morpholine | PI3K Inhibition | nih.gov |
| C-4 | Amino Group | Anti-proliferative (Breast Cancer) | nih.gov |
| C-2 | Aryl Group (e.g., 3-hydroxyphenyl) | PI3K Inhibition | nih.gov |
| C-2 | Thioxo Group | Anti-inflammatory, Analgesic | nih.gov |
| C-2, C-4 | Dithione and S-glycosides | Antiviral, Antibacterial | nih.gov |
Role of the 4-Methoxy Group in Ligand-Target Interactions
In the design of VEGFR-2 kinase inhibitors, a series of thieno[2,3-d]pyrimidine derivatives were synthesized. nih.gov While not all derivatives contained a 4-methoxy group, the study highlighted the importance of the C-4 substituent in the binding interactions with the VEGFR-2 active site. The 4-methoxy group can act as a hydrogen bond acceptor, potentially forming interactions with amino acid residues in the kinase hinge region.
Furthermore, in the development of PI3K inhibitors, while morpholine is a common C-4 substituent, the exploration of other small, polar groups like methoxy (B1213986) could offer an alternative for optimizing interactions within the ATP-binding pocket of the enzyme. nih.gov
Development of Key Pharmacophoric Features for Specific Target Inhibition
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govresearchgate.net For thieno[2,3-d]pyrimidine derivatives, pharmacophore models have been developed to guide the design of potent and selective inhibitors for various targets.
For PI3K inhibition, key pharmacophoric features often include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions. nih.gov The thieno[2,3-d]pyrimidine scaffold itself can provide some of these features, with the nitrogen atoms of the pyrimidine ring acting as hydrogen bond acceptors. The substituents at the C-2 and C-4 positions are then strategically chosen to fulfill the remaining pharmacophoric requirements. For instance, a morpholine group at C-4 can provide an additional hydrogen bond acceptor and hydrophobic interactions. nih.gov
In the context of VEGFR-2 inhibition, a common pharmacophore model includes a hydrogen bond donor-acceptor pair that interacts with the hinge region of the kinase, and a hydrophobic moiety that occupies a back pocket. nih.gov Thieno[2,3-d]pyrimidine derivatives have been designed to fit this model, with the pyrimidine nitrogen atoms serving as hydrogen bond acceptors. scielo.br
For the inhibition of phosphodiesterase 4 (PDE4), a pharmacophore model for thieno[2,3-d]pyrimidine-based inhibitors was developed. rsc.org This model highlighted the importance of a fused cyclohexane ring and a benzylic nitrile group for potent inhibitory activity. Docking studies revealed that these features correlated well with the observed in vitro PDE4B inhibitory properties. rsc.org
The development of pharmacophore models is an iterative process, refined as more SAR data becomes available. These models are crucial for virtual screening of compound libraries to identify new potential inhibitors and for guiding the rational design of novel thieno[2,3-d]pyrimidine derivatives with improved activity and selectivity. nih.gov
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions (e.g., with Kinase ATP-Binding Sites)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgresearchgate.net This method is widely employed to understand the binding of ligands, such as derivatives of 4-Methoxythieno[2,3-d]pyrimidine, to the ATP-binding sites of various kinases, which are critical targets in cancer therapy. semanticscholar.orgnih.gov
Studies have shown that this compound derivatives can act as inhibitors of several kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). semanticscholar.orgnih.govnih.gov For instance, a series of 4-methoxythieno[2,3-d]pyrimidines were identified as FGFR1 inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. semanticscholar.org Molecular docking of these compounds into the ATP-binding site of FGFR1 was performed to elucidate their binding modes. semanticscholar.org Similarly, docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives have been conducted on the active sites of EGFR and VEGFR-2 to rationalize their anticancer activities. nih.govnih.gov
Identification of Binding Modes and Key Residue Interactions
Visual analysis of docking results allows for the identification of crucial interactions between the ligand and amino acid residues within the target's active site. semanticscholar.org For this compound derivatives targeting FGFR1, molecular docking revealed the mode of binding within the ATP-acceptor site. semanticscholar.org In the case of other thieno[2,3-d]pyrimidine derivatives targeting EGFR, key interactions have been identified. For example, some derivatives form hydrogen bonds with critical residues like Met769 and Asp831. nih.gov Similarly, in the active site of PI3K, derivatives have been shown to act as hydrogen bond acceptors with the key amino acid Lys833. nih.gov The table below summarizes key interactions observed in docking studies of thieno[2,3-d]pyrimidine derivatives with various kinase targets.
| Target Kinase | Key Interacting Residues | Type of Interaction | Reference |
| FGFR1 | Not specified in abstract | Binding to ATP-acceptor site | semanticscholar.org |
| EGFR | Met769, Asp831, Thr716 | Hydrogen Bonds | nih.gov |
| PI3K | Lys833, Ile963 | Hydrogen Bond, Arene-H Interaction | nih.gov |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bonds | nih.gov |
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are employed to assess the stability of ligand-protein complexes predicted by molecular docking and to analyze the conformational changes that may occur upon binding.
For thieno[2,3-d]pyrimidine derivatives, MD simulations have been used to investigate their inhibitory effectiveness and interactions with targets like human thymidylate synthase. ekb.eg These simulations help to trace the motions of the system and ensure the stability of the predicted binding poses. For example, MD simulations followed by MM-GBSA calculations were used to correlate the binding free energy with the cytotoxic effects of certain thieno[2,3-d]pyrimidine derivatives. ekb.egresearchgate.net In studies involving other pyrimidine (B1678525) derivatives, MD simulations have been crucial in understanding the stability of ligand-protein complexes and providing insights that align with in vitro results. nih.gov
Quantum Chemical Studies (e.g., DFT calculations for Electronic Properties)
Quantum chemical studies, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netepstem.net These calculations provide insights into properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Mulliken atomic charges, which can be correlated with the biological activity of the compounds. epstem.netresearchgate.net
DFT calculations have been performed on various thieno[2,3-d]pyrimidin-4-one derivatives to understand their electronic structures and the effects of different substituents. researchgate.net These studies have utilized methods like HF and DFT (B3LYP) with basis sets such as 3-21G to analyze the energies and geometries of these molecules. researchgate.net For other related pyrimidine derivatives, DFT calculations have been employed to investigate geometric properties and have shown good correlation with experimental data. nih.gov Such theoretical calculations are valuable for understanding the reactivity and potential interaction mechanisms of these compounds at a molecular level. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound were not found in the provided search results, 3D-QSAR studies have been conducted on a series of thieno[3,2-d]pyrimidines, a closely related isomer, as phosphodiesterase IV (PDE IV) inhibitors. nih.gov These studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), yielded statistically significant models with good predictive power. nih.gov The models provided insights into the structural features that influence the inhibitory activity, which can guide the design of more potent compounds. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of potential drug candidates. nih.govnih.gov These predictions help in filtering out compounds that are likely to fail in later stages of development due to poor ADMET profiles.
For various thieno[2,3-d]pyrimidine derivatives, in silico ADMET properties have been predicted. nih.govekb.eg These predictions often include parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding, and blood-brain barrier (BBB) penetration. ekb.eg For instance, a study on thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2 showed that most of the synthesized compounds have low to very low BBB penetration levels and a non-inhibitory effect against CYP2D6. nih.gov
Prediction of Drug-Likeness and Pharmacokinetic Parameters
The prediction of drug-likeness is often based on rules such as Lipinski's rule of five and Veber's rule. nih.gov These rules assess properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and the number of rotatable bonds. Several studies on thieno[2,3-d]pyrimidine and its derivatives have included the calculation of these parameters to evaluate their drug-likeness. nih.govmdpi.com For example, the calculation of physicochemical properties and pharmacokinetic parameters for some 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines suggested high intestinal absorption and good drug-likeness. nih.gov The table below presents predicted ADMET properties for a representative thieno[2,3-d]pyrimidine derivative from a study. mdpi.com
| Property | Predicted Value | Reference |
| Drug-likeness score | 0.57 | mdpi.com |
| Blood-brain barrier (BBB) score | 4.01 | mdpi.com |
| Lipinski's rule violations | 0 | mdpi.com |
| Oral bioavailability | Promising | mdpi.com |
Preliminary Toxicity Predictions
The prediction of a compound's toxicity is a critical aspect of the drug discovery and chemical safety assessment process. nih.gov In silico methods, which use computational models to forecast toxic effects, have become increasingly valuable for prioritizing and screening compounds before extensive experimental testing. researchgate.net These models are built upon large datasets of known chemical structures and their corresponding toxicological data, employing various algorithms to establish structure-toxicity relationships. nih.govresearchgate.net
For this compound, specific computational toxicity studies are not yet available in the public domain. However, the general approach to predicting the toxicity of such a molecule would involve the use of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate a compound's structural or physicochemical properties with its biological activity, including toxicity. researchgate.net
The process typically involves:
Descriptor Calculation: A wide range of molecular descriptors for this compound would be calculated, including constitutional, topological, geometrical, and electronic properties.
Model Application: These descriptors would then be fed into established QSAR models for various toxicity endpoints, such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. youtube.com
Endpoint Prediction: The models would predict the likelihood of this compound causing specific toxic effects. For instance, some computational models are designed to predict if a compound is likely to cause drug-induced liver injury. youtube.com
It is important to note that these predictions are probabilistic and serve as a preliminary assessment. researchgate.net They help in identifying potential liabilities and guiding the design of safer analogues. The accuracy of these predictions is highly dependent on the quality and scope of the underlying data and the algorithms used. nih.gov
| Computational Toxicity Prediction Approaches | Description | Potential Application to this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of a molecule to its biological activity or toxicity. researchgate.net | Prediction of various toxicity endpoints based on calculated molecular descriptors. |
| Machine Learning Models | Algorithms such as Random Forest and Naïve Bayes can be trained on large datasets of toxicological data to classify new compounds. nih.gov | Classification of this compound as potentially toxic or non-toxic for specific endpoints. |
| Mechanistic-Based Toxicity Prediction | Focuses on predicting the interaction of a compound with specific biological targets or pathways known to initiate toxicity. youtube.com | Assessment of the potential for this compound to interact with key proteins or receptors involved in toxic responses. |
Supramolecular Structure Analysis (e.g., Hirshfeld Calculations for Crystal Structures)
The arrangement of molecules in a crystal, known as the supramolecular structure, is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.goviucr.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
While a crystal structure and corresponding Hirshfeld surface analysis for this compound itself have not been reported, the methodology can be understood from studies on related pyrimidine and thiophene (B33073) derivatives. iucr.orgnih.goveurjchem.comscispace.com
Hirshfeld surface analysis provides several key graphical representations:
dnorm Surface: This surface is mapped with the normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing potential hydrogen bonds or other strong interactions. Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts around the van der Waals separation. nih.gov
Shape Index and Curvedness: These properties of the Hirshfeld surface describe the local shape and curvature, respectively. The shape index can identify complementary hollows and bumps characteristic of π-π stacking interactions. nih.gov
For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the nature and extent of various intermolecular interactions, such as:
C—H···N and C—H···O hydrogen bonds involving the pyrimidine nitrogen atoms and the methoxy (B1213986) group.
π-π stacking interactions between the thieno[2,3-d]pyrimidine ring systems.
C—H···π interactions.
Interactions involving the sulfur atom of the thiophene ring.
Applications and Translational Potential in Medicinal Chemistry
4-Methoxythieno[2,3-d]pyrimidine as a Privileged Scaffold for Lead Compound Identification
The thieno[2,3-d]pyrimidine (B153573) core is recognized as a privileged scaffold in medicinal chemistry due to its structural resemblance to purine (B94841), a fundamental component of nucleic acids. nih.govsci-hub.se This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases. sci-hub.se The scaffold's rigid, bicyclic structure provides a solid foundation for the strategic placement of various functional groups, enabling the exploration of chemical space to identify lead compounds for diverse therapeutic areas, including oncology, inflammation, and infectious diseases. nih.govsci-hub.se
The this compound variant, specifically, serves as a crucial building block or key intermediate in the synthesis of targeted inhibitors. The methoxy (B1213986) group at the C4 position can act as a leaving group, readily displaced by nucleophiles to introduce a variety of side chains, which is a common strategy in creating libraries of compounds for screening. biopolymers.org.uaatlantis-press.com This synthetic tractability, combined with the inherent biological relevance of the core structure, makes it an excellent starting point for drug discovery campaigns.
Research has demonstrated the versatility of the thieno[2,3-d]pyrimidine scaffold in identifying inhibitors for numerous high-value targets. For example, screening of a library of 4-substituted thieno[2,3-d]pyrimidines led to the identification of novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers. biopolymers.org.uasemanticscholar.org Similarly, derivatives of this scaffold have been developed as potent inhibitors of Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR), highlighting its broad applicability in oncology. nih.govnih.govnih.gov
Table 1: Examples of Lead Compounds Based on the Thieno[2,3-d]pyrimidine Scaffold
| Compound Class | Target | Therapeutic Area | Key Findings |
| 4-Alkoxythieno[2,3-d]pyrimidines | FGFR1 | Oncology | Identified compounds with IC50 values in the low micromolar range (0.9 to 5.6 μM). biopolymers.org.uasemanticscholar.org |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3K | Oncology | Compound VIb showed significant enzymatic inhibition (72% on PI3Kβ & 84% on PI3Kγ). nih.gov |
| 4-Anilino-thieno[2,3-d]pyrimidines | VEGFR-2 | Oncology | Compound 17f exhibited high potency against VEGFR-2 with an IC50 value of 0.23 µM. nih.gov |
| Tetrahydropyridothieno[2,3-d]pyrimidines | EGFR (gefitinib-resistant) | Oncology | Designed to overcome drug resistance by incorporating a Michael acceptor group. sci-hub.se |
| Thieno[2,3-d]pyrimidine dithiocarbamates | Tubulin | Oncology | Compound 3n displayed cytotoxicity by inhibiting tubulin polymerization and activating the spindle assembly checkpoint. nih.gov |
Design and Development of Next-Generation Targeted Agents
The thieno[2,3-d]pyrimidine scaffold is not only a source of initial hits but also a foundation for the rational design of next-generation targeted agents with improved efficacy and specificity. A common strategy involves using the thieno[2,3-d]pyrimidine core as a replacement for other heterocyclic systems in known inhibitors to enhance properties like potency and pharmacokinetics. For instance, the well-known PI3K inhibitors GDC-0941 and BKM 120 feature a thienopyrimidine core, which was developed to improve upon earlier lead compounds. atlantis-press.com The synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine is a key step in producing these advanced clinical candidates. atlantis-press.com
Another critical area of development is overcoming acquired drug resistance. In non-small cell lung cancer (NSCLC), resistance to first-generation EGFR inhibitors like gefitinib (B1684475) often arises from the T790M mutation. nih.gov Researchers have designed novel thieno[2,3-d]pyrimidine derivatives to specifically target this mutant form of the receptor. nih.gov This design strategy often involves hybridization, combining the thieno[2,3-d]pyrimidine scaffold with pharmacophores known to be effective against resistant kinases, such as a Michael acceptor group that can form a covalent bond with a cysteine residue (Cys797) in the EGFR active site. sci-hub.senih.gov This approach led to the development of compounds that are highly selective for the mutant EGFR over the wild-type (WT) form, a crucial feature for reducing toxicity. nih.gov
The design process frequently employs molecular modeling and structure-based design. By docking proposed structures into the ATP-binding pocket of the target kinase, chemists can predict binding modes and prioritize the synthesis of compounds with the highest likelihood of success. biopolymers.org.uanih.govnih.gov This was effectively used to develop thieno[3,2-d]pyrimidine (B1254671) derivatives as selective EGFRL858R/T790M inhibitors, where docking studies confirmed that the thienopyrimidine structure fits well into the pocket near the mutated Met790 residue. nih.gov
Strategies for Enhancing Selectivity and Potency
Improving the selectivity and potency of thieno[2,3-d]pyrimidine-based inhibitors is achieved through systematic structure-activity relationship (SAR) studies. These studies involve making precise chemical modifications at various positions of the scaffold and evaluating the impact on biological activity.
Key strategies include:
Modification at the C4 position: As a primary point for diversification, attaching different aniline (B41778) or alkoxy groups to the C4 position of the thieno[2,3-d]pyrimidine ring is a common and effective strategy. For EGFR inhibitors, introducing an aniline-containing side chain at this position was found to be crucial for activity, with the end of the chain pointing towards the solvent region. nih.gov For VEGFR-2 inhibitors, specific substituted phenoxy moieties at C4 were grafted to create potent dual EGFR/VEGFR-2 inhibitors. researchgate.net
Substitution on the Thiophene (B33073) Ring: Modifications on the thiophene portion of the scaffold (positions C5 and C6) can significantly influence inhibitor potency. In the development of FGFR1 inhibitors, the nature of substituents at R1 (on the thiophene ring) was found to be a key determinant of activity. biopolymers.org.ua Similarly, for FLT3 inhibitors, structural refinement at position C6 led to derivatives with high potency, achieving single-digit nanomolar IC50 values. sci-hub.se
Incorporation of Specific Moieties for Selectivity: To enhance selectivity for a particular kinase, specific chemical groups are introduced. In the design of selective EGFRL858R/T790M inhibitors, introducing an N-methylpyrazole analog improved the compound's activity against cancer cell lines. nih.gov The thiophene core itself has been noted as playing a critical role in achieving remarkable selectivity for CDK7 inhibitors. nih.gov
Improving Metabolic Stability: Poor metabolic stability can prevent a promising compound from advancing. A successful strategy to overcome this is the introduction of fluorine atoms. In the optimization of thieno[3,2-d]pyrimidine-based CDK7 inhibitors, incorporating a fluorine atom into a piperidine (B6355638) ring on the side chain enhanced metabolic stability without compromising potency. nih.gov
Table 2: Structure-Activity Relationship (SAR) Highlights for Thieno[2,3-d]pyrimidine Derivatives
| Scaffold Position | Modification | Target | Effect on Activity |
| C2 | Dithiocarbamate side chain | Tubulin | Introduction of this chain resulted in potent cytotoxic agents that arrest the cell cycle. nih.gov |
| C4 | Michael acceptor group (e.g., acrylamide (B121943) side chain) | EGFRT790M | Enables covalent bond formation with Cys797, overcoming drug resistance. sci-hub.senih.gov |
| C4 | N-methylpyrazole analog | EGFRL858R/T790M | Improved cytotoxic activity against H1975 and A549 cancer cell lines. nih.gov |
| C6 | Structural refinement | FLT3 | Produced potent inhibitors with single-digit nanomolar IC50 values. sci-hub.se |
| Side Chain | Fluorination of piperidine ring | CDK7 | Enhanced metabolic stability while maintaining high potency. nih.gov |
Current Challenges and Future Research Directions
Advancements in Synthetic Efficiency and Yields
Key areas of advancement include:
One-Pot Reactions: Researchers have been developing convenient one-pot methods to synthesize the core thieno[2,3-d]pyrimidin-4(3H)-one structure. For instance, a one-pot synthesis from 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and amines has been reported to furnish target compounds in good to high yields (46%–86%), simplifying the process and avoiding tedious purification steps. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation is being explored to accelerate reaction times and improve yields. This technique has been successfully applied to the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives and their subsequent conversion to 4-chloro intermediates, a key step for introducing the 4-methoxy group or other substituents. scielo.brresearchgate.net One study reported a rapid, three-step microwave-assisted synthesis of thieno[2,3-d]pyrimidine-4-amine derivatives that was simple and efficient. scielo.brscielo.br
Novel Catalytic Systems: The exploration of new catalysts is crucial for improving reaction efficiency. For example, the Gewald reaction, a common method for creating the initial thiophene (B33073) ring, can be optimized through different base catalysts like triethylamine. scielo.brscielo.br
Optimized Reaction Conditions: Systematic optimization of reaction conditions, such as solvent, temperature, and reaction time, is an ongoing effort. For the conversion of thieno[2,3-d]pyrimidin-4-one to the vital 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate using phosphoryl chloride (POCl₃), careful control of the conditions is necessary to maximize the yield before subsequent nucleophilic substitution with methoxide (B1231860). atlantis-press.comnih.gov
A recent efficient method for synthesizing 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one involved a Gewald reaction followed by a tandem aza-Wittig reaction and cyclization process, highlighting the innovative strategies being employed. researchgate.net
Exploration of Novel Biological Targets
While the thieno[2,3-d]pyrimidine (B153573) scaffold is well-known for its anticancer properties, particularly as kinase inhibitors, a significant future direction is the exploration of its efficacy against a broader range of biological targets. nih.govresearchgate.net This involves screening the compound and its derivatives against different enzymes and receptors implicated in various diseases.
Established and Emerging Kinase Targets: The primary focus has been on protein kinases involved in cancer cell signaling pathways. Derivatives of the thieno[2,3-d]pyrimidine core have been designed and synthesized to target a variety of these enzymes with high potency.
| Target Kinase | Disease Context | Key Findings | Reference |
| VEGFR-2 | Cancer (Angiogenesis) | Derivatives have shown potent inhibitory activity, with some compounds exhibiting IC₅₀ values comparable to the reference drug Sorafenib (0.23 µM). nih.gov Another study identified a compound with an IC₅₀ of 0.084 μM. rsc.org | nih.govrsc.org |
| EGFR | Cancer (NSCLC) | Novel thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized as potent inhibitors of mutant EGFR (L858R/T790M), with one compound showing an IC₅₀ of 13 nM. nih.gov | nih.gov |
| PI3K | Cancer | Morpholine-based thieno[2,3-d]pyrimidine derivatives were designed as PI3K inhibitors, with some showing significant activity against PI3Kβ & PI3Kγ isoforms. nih.gov | nih.gov |
| ROCK I/II | Cancer | A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of ROCK inhibitors, with the most potent compound showing IC₅₀ values of 0.004 μM (ROCK I) and 0.001 μM (ROCK II). nih.gov | nih.gov |
| B-Raf | Cancer (Melanoma) | Thieno[2,3-d]pyrimidines have been identified as a core scaffold for B-Raf inhibitors, particularly targeting the V600E mutation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| FLT3 | Leukemia | Thieno[2,3-d]pyrimidine-based analogs have been designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors for the potential treatment of Acute Myeloid Leukemia (AML). elsevierpure.com | elsevierpure.com |
| CDK4 | Cancer (Melanoma) | Thieno[2,3-d]pyrimidin-4-yl hydrazones were evaluated as cyclin-dependent kinase 4 (CDK4) inhibitors. researchgate.net | researchgate.net |
Beyond cancer, the structural similarity of thieno[2,3-d]pyrimidines to purines suggests potential applications as anti-inflammatory, antimicrobial, and antiviral agents, which represent underexplored but promising areas for future research. nih.gov
Integration of Advanced Computational Methodologies
Computational chemistry has become an indispensable tool in modern drug discovery, and its integration is a key strategy for accelerating the development of 4-Methoxythieno[2,3-d]pyrimidine derivatives. These methods provide deep insights into molecular interactions, guiding the rational design of more potent and selective compounds before their physical synthesis.
Molecular Docking: This is the most widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. Numerous studies on thieno[2,3-d]pyrimidine derivatives have used molecular docking to understand how they fit into the ATP-binding site of kinases like VEGFR-2, PI3K, and EGFR. nih.govnih.govnih.gov Docking studies help rationalize the structure-activity relationship (SAR) data, explaining why certain substitutions enhance biological activity. For example, docking revealed that potent VEGFR-2 inhibitors formed key hydrogen bonds and hydrophobic interactions within the kinase's active site. rsc.org
Molecular Dynamics (MD) Simulations: To gain a more dynamic understanding of the ligand-receptor complex, MD simulations are employed. These simulations model the movement of atoms over time, providing insights into the stability of the binding pose predicted by docking. A recent study on new thieno[2,3-d]pyrimidines targeting VEGFR-2 used MD simulations to confirm the stability of the most potent compound within the enzyme's binding pocket. rsc.org
ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov This in silico screening helps to identify and deprioritize compounds that are likely to have poor pharmacokinetic profiles or toxic effects early in the discovery process, saving significant time and resources. For instance, ADMET predictions for a series of VEGFR-2 inhibitors suggested that most compounds would have low blood-brain barrier penetration and would not inhibit key metabolic enzymes like CYP2D6. nih.gov
The use of these computational methodologies allows for a more focused and efficient approach to drug design, reducing the number of compounds that need to be synthesized and tested experimentally. dovepress.com
Development of Targeted Delivery Systems
A major challenge for many potent therapeutic agents, including derivatives of this compound, is achieving effective delivery to the target site (e.g., a tumor) while minimizing exposure to healthy tissues. The low aqueous solubility of many pyrimidine (B1678525) derivatives can also hinder their bioavailability. nih.gov Future research will increasingly focus on developing targeted drug delivery systems (TDDS) to overcome these hurdles. nih.gov
Emerging Strategies: While specific research on TDDS for this compound is still nascent, strategies developed for similar heterocyclic compounds are directly applicable:
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs, improving their solubility and altering their pharmacokinetic profile. nih.gov For blood cancers, liposomes have been modified with antibodies (e.g., anti-CD38) to specifically target myeloma cells. mdpi.com This approach could be used to deliver thienopyrimidine-based kinase inhibitors directly to cancerous cells.
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that carry a drug payload. These systems can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect (passive targeting). nih.gov
Active Targeting: To enhance specificity, delivery systems can be decorated with targeting ligands such as antibodies, peptides, or small molecules that bind to receptors overexpressed on the surface of target cells. nih.govyoutube.com For example, a peptide that binds to bone-resorption surfaces has been used to target drugs to the bone, a strategy that could be relevant for bone metastases or multiple myeloma. mdpi.com
By encapsulating thienopyrimidine derivatives in such advanced delivery systems, researchers aim to improve their solubility, enhance their accumulation at the site of action, increase therapeutic efficacy, and reduce off-target side effects. nih.gov
Expanding Structural Diversity for Optimized Biological Profiles
The core principle of medicinal chemistry is to systematically modify a lead compound's structure to improve its biological activity, selectivity, and pharmacokinetic properties. For this compound, this involves creating extensive libraries of analogs and evaluating them to build a comprehensive structure-activity relationship (SAR). nih.govnih.gov
The thieno[2,3-d]pyrimidine scaffold offers multiple positions for chemical modification, primarily at the C2, C4, C5, and C6 positions. Research has shown that even minor changes at these positions can drastically alter a compound's potency and selectivity.
Key SAR Insights and Future Directions:
C2 Position: Modifications at this position have been shown to be critical. In the development of B-Raf inhibitors, it was found that small amine substituents at C2 were crucial for activity, while larger groups diminished it. researchgate.net
C4 Position: The 4-methoxy group is often a starting point, but it is frequently replaced with various substituted amines (anilines, benzylamines, etc.) to explore interactions with the hinge region of kinases. This position is a key determinant of binding affinity for targets like EGFR and VEGFR-2. nih.govnih.gov
C5 and C6 Positions: The thiophene ring allows for various substitutions that can modulate the compound's properties. Introducing different groups at these positions can influence lipophilicity, solubility, and interactions with solvent-exposed regions of the target protein, thereby fine-tuning the biological profile. nih.govnih.gov
The goal is to create a diverse chemical library that can be screened against a wide range of biological targets. By combining different substituents at various positions, researchers can optimize for multiple parameters simultaneously, leading to the identification of drug candidates with superior efficacy and a better safety profile. nih.govresearchgate.net This systematic exploration of chemical space remains a central and ongoing challenge in maximizing the therapeutic potential of the this compound scaffold.
Q & A
Q. How to design combination therapies using this compound derivatives and chemotherapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
